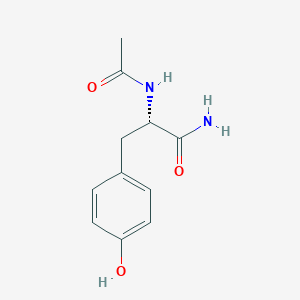

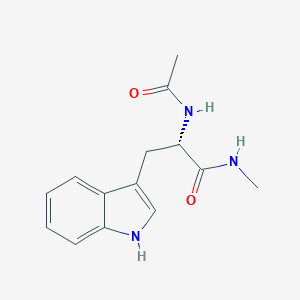

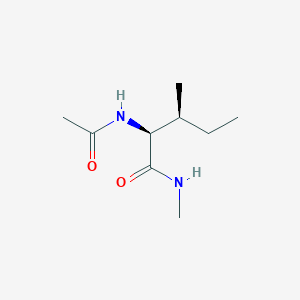

Acetyl-L-isoleucine methyl amide

説明

Acetyl-L-isoleucine methyl amide is a compound with the CAS Number: 56711-06-9 . It has a molecular weight of 172.23 . The IUPAC name for this compound is (2S,3S)-2-(acetylamino)-3-methylpentanamide . It is stored at temperatures between 0 - 8 C and appears as a white powder .

Synthesis Analysis

The synthesis of primary and secondary amides can be achieved through a direct amidation of esters with sodium amidoboranes . This process is rapid, chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups . The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .Molecular Structure Analysis

The molecular formula of this compound is C9H18N2O2 . Its average mass is 173.210 Da and it has 2 defined stereocentres . A comprehensive conformational analysis of N-acetyl-l-isoleucine-N-methylamide has been conducted in an ab initio study .Chemical Reactions Analysis

The formation of the amide bonds is one of the most important organic reactions . The most common synthetic methods currently used for the amide bonds rely almost solely on variants of the dehydration of carboxylic acid and amine . Therefore, the direct amidation of esters with amines, without the conversion into carboxylic acids, is a highly desirable approach for the formation of amides .Physical And Chemical Properties Analysis

Primary, secondary, and tertiary amines can hydrogen-bond with water, so the lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Like the esters, solutions of amides in water usually are neutral—neither acidic nor basic .科学的研究の応用

Vibrational Spectroscopy in Protein and DNA Study Research utilizing vibrational spectroscopy techniques, such as vibrational absorption and Raman spectroscopy, has explored the structural, hydration, and binding aspects of biomolecules, including peptides like N-acetyl L-isoleucine methyl amide. This approach helps in understanding the molecular structure and function, contributing to insights into the interaction mechanisms of biomolecules in various environments. The combination of experimental and theoretical methods enhances the interpretation of vibrational spectra, offering detailed analysis relevant to biophysical and environmental assays (Jalkanen et al., 2006).

Copper-Catalyzed Carbonylative Acetylation of Amines A novel method for the copper-catalyzed carbonylative acetylation of amines, employing peroxide and copper catalyst under CO pressure, showcases an innovative application in organic synthesis. This process, yielding N-acetyl amides, underscores the utility of such reactions in the synthesis of complex molecules, highlighting the potential for acetyl-L-isoleucine methyl amide's involvement in new synthetic pathways (Li et al., 2016).

Characterization of Escherichia coli Ribosomal Proteins The chemical modification of Escherichia coli ribosomal proteins, such as amidination, provides insights into the structure of protein/RNA complexes. This research contributes to our understanding of protein chemistry and the functional implications of chemical modifications in biological molecules, relevant for studies involving similar peptides (Liu & Reilly, 2009).

Two-Dimensional Infrared Investigation The study of N-acetyl tryptophan methyl amide (NATMA) using two-dimensional infrared spectroscopy provides insights into the conformational dynamics of peptides in different solvents. This research aids in understanding the structural behavior of peptides, which is crucial for the development of peptide-based therapeutics and biomaterials (Bagchi et al., 2007).

Synthesis and Characterization of Poly(Amide-Imide)s The development of novel optically active poly(amide-imide)s, using compounds like N,N′-(4,4′-diphthaloyl)-bis-L-isoleucine diacid, showcases the application of such peptides in creating high-performance polymers. These materials possess desirable thermal stability and mechanical properties, indicating their potential in advanced material science applications (Liaw et al., 2007).

作用機序

Target of Action

The primary targets of Acetyl-L-isoleucine methyl amide are the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .

Mode of Action

Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 . This switch in transporters allows this compound to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The acetylation of leucine leads to the production of N-acetyl-L-leucine , which enters metabolic pathways . The effects of this compound are mediated via its metabolic products . The compound’s action affects the leucine-mediated signaling and metabolic processes inside cells, such as mTOR .

Pharmacokinetics

The pharmacokinetic properties of this compound are enhanced by the addition of the two-carbon acetyl group . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . The enantiomers of N-acetyl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of this compound’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This activation bypasses the rate-limiting step of LAT1, leading to more effective signaling and metabolism .

Safety and Hazards

将来の方向性

N-acetyl-l-leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine and restless legs syndrome . Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

特性

IUPAC Name |

(2S,3S)-2-acetamido-N,3-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPIEHZHPRLCOB-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427186 | |

| Record name | Acetyl-L-isoleucine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32483-16-2 | |

| Record name | Acetyl-L-isoleucine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。